3-Chloro-5-fluorophenylmagnesium bromide
Overview
Description
3-Chloro-5-fluorophenylmagnesium bromide (3-CFMgBr) is an organometallic compound that is widely used in the synthesis of organic compounds. It is a white, crystalline solid with a melting point of 163-164°C. 3-CFMgBr is a useful reagent for the synthesis of a variety of compounds, including heterocycles and natural products. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 3-CFMgBr is used in the synthesis of polymers and materials for the electronics industry.
Scientific Research Applications
- Field : Organic Chemistry
- Application : Grignard reagents can react with aldehydes or ketones to yield secondary or tertiary alcohols .
- Method : The Grignard reagent is mixed with the aldehyde or ketone in a suitable solvent, and the reaction proceeds to form the alcohol .
- Outcome : The formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
- Field : Organic Chemistry
- Application : Grignard reagents can react with carbon dioxide to form carboxylic acids .
- Method : Dry carbon dioxide is bubbled through a solution of the Grignard reagent. The product is then hydrolyzed in the presence of a dilute acid .
- Outcome : A carboxylic acid is produced with one more carbon than the original Grignard reagent .
- Field : Analytical Chemistry
- Application : Grignard reagents can be used to determine the number of halogen atoms present in a halogen compound .
- Method : The halogen compound is reacted with the Grignard reagent, and the resulting reaction can be analyzed to determine the number of halogen atoms .
- Outcome : Accurate determination of the halogen content in a given compound .
- Field : Industrial Chemistry
- Application : Grignard reagents are used to manufacture chemo-catalysts, amides, acetals, amino compounds, organosulfur compounds, ethers, ketones, aldehydes, etc .
- Method : The specific method varies depending on the compound being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
- Outcome : Production of a wide range of chemical compounds for various industrial applications .
- Field : Biochemistry
- Application : Grignard degradation is used for the chemical analysis of certain triacylglycerols .
- Method : The triacylglycerol is reacted with the Grignard reagent, and the resulting reaction is analyzed .
- Outcome : Detailed information about the structure and composition of the triacylglycerol .
- Field : Organic Chemistry
- Application : Grignard reagents are used in many cross-coupling reactions for the formation of several carbon-carbon and carbon-heteroatom bonds .
- Method : The Grignard reagent is reacted with a suitable partner in the presence of a catalyst, leading to the formation of a new bond .
- Outcome : Synthesis of complex organic molecules through the formation of new carbon-carbon and carbon-heteroatom bonds .
Formation of Alcohols
Synthesis of Carboxylic Acids
Halogen Determination
Manufacture of Various Compounds
Grignard Degradation
Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Grignard reagents can be used in the synthesis of hydrocarbons .
- Method : The Grignard reagent is reacted with a suitable substrate, leading to the formation of a new carbon-carbon bond .
- Outcome : Synthesis of complex hydrocarbon molecules .
- Field : Organic Chemistry
- Application : Grignard reagents can be used in the synthesis of esters .
- Method : The Grignard reagent is reacted with a suitable substrate, leading to the formation of a new carbon-oxygen bond .
- Outcome : Synthesis of complex ester molecules .
- Field : Organic Chemistry
- Application : Grignard reagents can be used in the synthesis of carbon-nitrogen bonds .
- Method : The Grignard reagent is reacted with a suitable substrate, leading to the formation of a new carbon-nitrogen bond .
- Outcome : Synthesis of complex organic molecules containing carbon-nitrogen bonds .
- Field : Industrial Chemistry
- Application : Grignard reagents are used to manufacture chemo-catalysts .
- Method : The specific method varies depending on the catalyst being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
- Outcome : Production of chemo-catalysts for various industrial applications .
- Field : Industrial Chemistry
- Application : Grignard reagents are used to manufacture amides .
- Method : The specific method varies depending on the amide being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
- Outcome : Production of amides for various industrial applications .
- Field : Industrial Chemistry
- Application : Grignard reagents are used to manufacture acetals .
- Method : The specific method varies depending on the acetal being synthesized, but generally involves the reaction of the Grignard reagent with a suitable substrate .
- Outcome : Production of acetals for various industrial applications .
Synthesis of Hydrocarbons
Synthesis of Esters
Synthesis of Carbon-Nitrogen Bonds
Manufacture of Chemo-Catalysts
Manufacture of Amides
Manufacture of Acetals
properties
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDVDFVDHDYJCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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